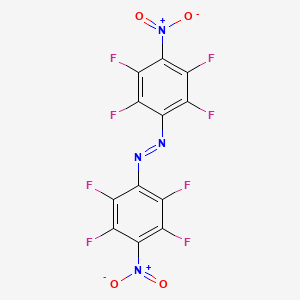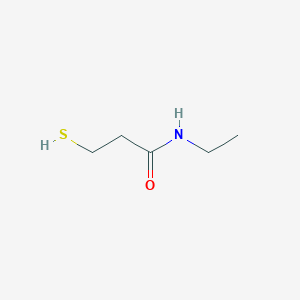
N-Ethyl-3-sulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-3-sulfanylpropanamide is an organic compound characterized by the presence of an ethyl group attached to a sulfanylpropanamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropanoic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-Mercaptopropanoic acid+Ethylamine→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
N-Ethyl-3-sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylamine and 3-mercaptopropanol.
Substitution: Various alkyl or aryl derivatives of this compound.
科学研究应用
N-Ethyl-3-sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Ethyl-3-sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amide group can interact with enzymes and proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
N-Methyl-3-sulfanylpropanamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-3-sulfanylpropanamide: Contains a propyl group instead of an ethyl group.
N-Ethyl-3-sulfanylbutanamide: Similar structure but with an additional carbon in the backbone.
Uniqueness
N-Ethyl-3-sulfanylpropanamide is unique due to its specific combination of an ethyl group and a sulfanylpropanamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
78580-29-7 |
|---|---|
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC 名称 |
N-ethyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5(7)3-4-8/h8H,2-4H2,1H3,(H,6,7) |
InChI 键 |
GUICRWIPCJWXTJ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


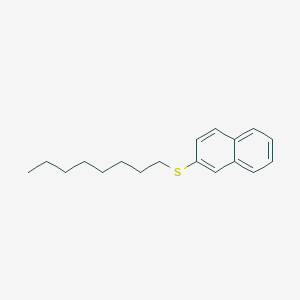
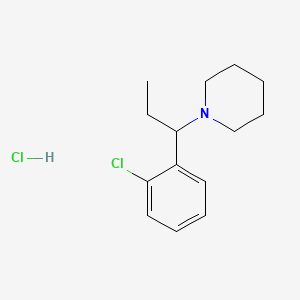
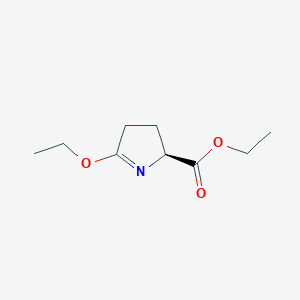

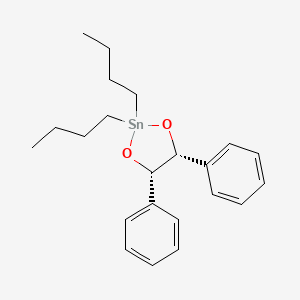


![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)
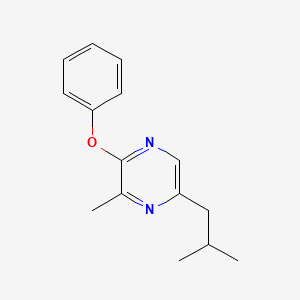


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
